3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole
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Overview
Description
3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with aldehydes or ketones in the presence of an acid catalyst . Another method includes the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically requires controlled temperatures and the use of catalysts such as hydrochloric acid or sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives, such as tetrahydroindoles.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, carboxylic acids, and reduced indole derivatives .
Scientific Research Applications
3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
3-Methylindole: Known for its presence in natural products and its role in various biological processes.
5-Methoxyindole: Exhibits similar biological activities and is used in the synthesis of other indole derivatives.
3-Ethylindole: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-ethyl-5-methoxy-3-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17NO/c1-4-12(2)8-13-11-6-5-9(14-3)7-10(11)12/h5-7,13H,4,8H2,1-3H3 |
InChI Key |
KAQCDWUDGJVWMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC2=C1C=C(C=C2)OC)C |
Origin of Product |
United States |
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